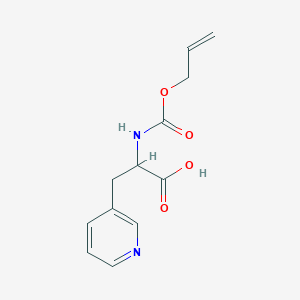

Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine

Description

Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine is a synthetic amino acid derivative featuring:

- Allyloxycarbonyl (Alloc) group: A common amine-protecting group in peptide synthesis, offering stability under acidic conditions and selective deprotection via palladium catalysts .

- DL-configuration: Racemic mixture (D- and L-enantiomers), impacting stereochemical interactions in biological systems.

This compound is structurally related to intermediates in drug development, particularly in peptide-based therapeutics or enzyme inhibitors where pyridyl groups enhance binding affinity .

Properties

IUPAC Name |

2-(prop-2-enoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-2-6-18-12(17)14-10(11(15)16)7-9-4-3-5-13-8-9/h2-5,8,10H,1,6-7H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEMVEHUJSCURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Synthesis: 3-(3-pyridyl)-dl-alanine

The precursor 3-(3-pyridyl)-dl-alanine can be synthesized via classical organic routes such as:

- Condensation of diethyl acetamidomalonate with 3-pyridylmethyl halides, followed by partial hydrolysis and decarboxylation to yield the DL-amino acid ester derivatives, which are then hydrolyzed to the free acid.

- Alternative methods include azlactone intermediates derived from 3-pyridinecarboxyaldehyde, which are hydrolyzed and hydrogenated to obtain the amino acid.

Allyloxycarbonyl Protection of 3-(3-pyridyl)-dl-alanine

The key step is the introduction of the allyloxycarbonyl group to protect the amino function. This can be achieved by reacting the free amino acid with allyl chloroformate (Alloc-Cl) under controlled basic conditions:

- The amino acid is dissolved/suspended in an aqueous or mixed solvent system.

- A base such as potassium carbonate or sodium bicarbonate is added to maintain a basic pH.

- Allyl chloroformate is added dropwise at low temperature (0-5 °C) to minimize side reactions.

- The reaction mixture is stirred for several hours at room temperature to complete the protection.

An example analogous to Boc-protection (tert-butoxycarbonyl) is described for Boc-3-(3-pyridyl)-L-alanine, where di-tert-butyl dicarbonate reacts with 3-(3-pyridyl)-L-alanine in the presence of potassium carbonate in 1,4-dioxane/water. The allyloxycarbonyl protection follows similar principles but uses allyl chloroformate instead of di-tert-butyl dicarbonate.

Purification

After reaction completion:

- The reaction mixture is concentrated under reduced pressure to remove organic solvents.

- The aqueous phase is acidified to pH ~3 with citric acid or similar acids to protonate the amino acid.

- Saturated sodium chloride is added to promote phase separation.

- The product is extracted with ethyl acetate multiple times.

- The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated.

- Final purification can be achieved by recrystallization or chromatographic methods to yield this compound with high purity.

Reaction Conditions and Yields

Research Findings and Optimization Notes

- The choice of base and solvent system is critical for high yield and minimal side reactions during the Alloc protection step.

- Using potassium carbonate in a biphasic system (water and 1,4-dioxane or ethyl acetate) provides good solubility and reaction rates.

- Slow addition of allyl chloroformate at low temperature prevents overreaction or side-chain modifications.

- Acidification and salt addition enhance phase separation and extraction efficiency.

- Purity of the final product typically exceeds 90% as confirmed by HPLC in analogous amino acid protection reactions.

Summary Table of Key Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 3-(3-pyridyl)-dl-alanine synthesis | Diethyl acetamidomalonate, 3-pyridylmethyl halide, hydrolysis | Amino acid backbone formation | DL-amino acid precursor |

| Allyloxycarbonyl protection | Allyl chloroformate, K2CO3, aqueous-organic solvent | Amino group protection | Protected amino acid derivative |

| Work-up and purification | Acidification, NaCl saturation, ethyl acetate extraction | Isolation and purification | High purity final product |

Scientific Research Applications

Pharmaceutical Development

Overview : This compound acts as an important intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its unique structural properties enhance the bioavailability and efficacy of drugs.

Key Insights :

- Drug Formulation : The allyloxycarbonyl group enhances the stability of drug molecules, making them more effective in clinical applications.

- Targeted Therapies : It has been utilized in designing drugs that specifically target neurotransmitter systems, which are crucial in conditions like depression and anxiety disorders.

Peptide Synthesis

Overview : Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine is widely used in peptide synthesis due to its ability to form stable peptide bonds.

Key Insights :

- Stability and Bioactivity : The incorporation of this compound into peptides improves their stability and bioactivity, making them more suitable for therapeutic use.

- Synthesis Techniques : It is often used in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for amino acids during the synthesis process.

| Application | Description |

|---|---|

| Drug Development | Intermediate for neurological drugs |

| Peptide Stability | Enhances bioactivity and stability |

Bioconjugation

Overview : The compound is employed in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules.

Key Insights :

- Diagnostics and Drug Delivery : This application is essential for creating targeted drug delivery systems and diagnostic assays that require specific biomolecular interactions.

- Case Studies : Research has shown successful applications in attaching therapeutic agents to antibodies for targeted cancer therapies.

Research in Cancer Therapy

Overview : Derivatives of this compound are being explored for their potential in cancer treatment.

Key Insights :

- Anticancer Agents : The compound's derivatives are being designed to improve the efficacy of anticancer agents through targeted delivery mechanisms.

- Clinical Trials : Ongoing studies are assessing the effectiveness of these derivatives in various cancer models, showing promising preliminary results.

Material Science

Overview : This compound is also investigated for its role in developing novel materials with specific properties.

Key Insights :

- Enhanced Solubility and Stability : Research indicates that incorporating this compound into materials can improve their solubility and stability, which is beneficial for industrial applications.

- Applications in Coatings and Polymers : Its use is being explored in creating advanced coatings that require specific chemical properties for enhanced performance.

Mechanism of Action

The mechanism of action of Allyloxycarbonyl-3-(3’-pyridyl)-dl-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The allyloxycarbonyl group and the pyridyl ring play crucial roles in binding to the active site of the target molecule, influencing its activity and function.

Comparison with Similar Compounds

Substituent Position: 3-Pyridyl vs. 2-Pyridyl Derivatives

The position of the pyridyl group significantly alters physicochemical and biological properties:

*Calculated based on molecular formula.

Key Findings :

Protecting Group Comparison: Alloc vs. Boc

Protecting groups modulate reactivity and application scope:

Implications :

Stereochemical Variants: D, L, and DL Forms

Racemic vs. enantiopure forms affect biological activity:

Key Insight :

- D-enantiomers (e.g., 3-(3-pyridyl)-D-alanine) show sub-nM anti-proliferative activity in cancer models, whereas DL-forms are used for preliminary screening .

Biological Activity

Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine is a synthetic compound that has garnered attention in biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

This compound comprises an allyloxycarbonyl group, a pyridyl ring, and an alanine backbone. This combination provides the compound with unique reactivity profiles, making it valuable in both synthetic chemistry and biological applications.

The mechanism of action of this compound is primarily linked to its interactions with specific enzymes and receptors. The compound can function as either an inhibitor or activator depending on the target molecule. The allyloxycarbonyl group enhances binding affinity to active sites, influencing enzymatic activity and cellular responses.

Enzymatic Assays

In biological research, this compound is utilized as a substrate in enzymatic assays. It aids in studying enzyme interactions and the kinetics of various biochemical reactions. For instance, it has been shown to interact with enzymes involved in metabolic pathways, providing insights into their regulatory mechanisms.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in amino acid metabolism, leading to altered levels of neurotransmitters like serotonin in animal models .

- Anticancer Activity : Preliminary studies indicate potential anticancer properties, where modifications of the compound have shown cytotoxic effects against various cancer cell lines. For example, derivatives of this compound were tested for their antiproliferative activity against human breast cancer cells, yielding IC50 values that suggest significant efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3-(3’-Pyridyl)-dl-alanine | Lacks allyloxycarbonyl group | Less versatile in synthetic applications |

| Allyloxycarbonyl-3-(2’-pyridyl)-dl-alanine | Different pyridyl position | Varying reactivity and biological activity |

| N-Boc-3-(3’-pyridyl)-dl-alanine | Different protecting group (Boc) | Affects stability and reactivity |

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These investigations have revealed:

- Cytotoxicity : Certain derivatives exhibited significant cytotoxic effects against cancer cell lines, with IC50 values ranging from 10 μM to 25 μM, indicating their potential as anticancer agents .

- Neurotransmitter Modulation : The compound has been linked to modulation of neurotransmitter levels in vivo, particularly influencing serotonin pathways which could have implications for mood disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Allyloxycarbonyl-3-(3'-pyridyl)-dl-alanine, and how can its purity be validated?

- Methodology : Synthesis typically involves β-pyridyl alanine precursors via diethyl acetamidomalonate condensation with appropriate aryl halides, followed by allyloxycarbonyl (Alloc) protection . Purification is achieved via column chromatography (e.g., silica gel) or recrystallization. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) (¹H, ¹³C) is critical for structural verification, particularly to distinguish between D- and L-enantiomers .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 mask) if dust is generated .

- Ventilation : Work in a fume hood to avoid inhalation (H335 hazard) .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution .

- Storage : Store under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

Q. How can researchers assess the compound's stability under enzymatic or hydrolytic conditions?

- Methodology : Conduct in vitro digestibility assays using trypsin or chymotrypsin at physiological pH (7.4) and 37°C. Monitor degradation via UV-Vis spectroscopy (e.g., absorbance at 280 nm for pyridyl groups) or HPLC. For example, reports trypsin activity data (e.g., 1,593.5 ± 13.1 µmol DL-alanine/g feed), which can serve as a benchmark for comparative studies .

Advanced Research Questions

Q. How can conflicting data in enzymatic activity assays (e.g., trypsin digestibility) be resolved?

- Methodology :

- Statistical Analysis : Apply ANOVA or t-tests to assess variability in replicate measurements (e.g., shows ±13.1 to ±144.6 µmol ranges). Outliers may arise from enzyme batch differences or substrate impurities .

- Controlled Replication : Standardize enzyme concentrations (e.g., 0.1–1.0 U/mg substrate) and pre-treat feed samples to remove interfering lipids/proteins .

- Cross-Validation : Compare results with alternative methods, such as fluorometric assays using FITC-labeled substrates.

Q. What role does the 3'-pyridyl group play in modulating photophysical or electrochemical properties?

- Methodology :

- Theoretical Modeling : Perform density functional theory (DFT) calculations to evaluate frontier molecular orbitals (FMOs) and vibronic coupling constants (VCCs), as demonstrated in pyridyl-containing radicals (e.g., bisPyTM in ) .

- Experimental Validation : Use cyclic voltammetry to measure redox potentials and photoluminescence spectroscopy to assess radiative (kr) and non-radiative (knr) decay rates. Pyridyl groups can lower LUMO energy, enhancing electron-withdrawing effects .

Q. How can computational methods predict the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., trypsin). Prioritize hydrogen bonding between the pyridyl group and catalytic serine residues.

- Molecular Dynamics (MD) : Simulate 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.